molecular formula C42H79N B12597387 3,4,5-Tridodecylaniline CAS No. 885111-15-9

3,4,5-Tridodecylaniline

Cat. No.: B12597387
CAS No.: 885111-15-9
M. Wt: 598.1 g/mol
InChI Key: GURQTFKCDBJBOV-UHFFFAOYSA-N
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Description

3,4,5-Tridodecylaniline is an organic compound characterized by the presence of three dodecyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aniline group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tridodecylaniline typically involves the reduction of 3,4,5-tris(1’-dodecynyl)-nitrobenzene. The process begins with the preparation of 3,4,5-tris(1’-dodecynyl)-nitrobenzene by reacting 1,2,3-triiodonitrobenzene with dodec-1-yne in the presence of bis(triphenylphosphine)-palladium(II)-dichloride and copper(I) iodide in triethylamine under an argon atmosphere at 80°C. The resulting product is then reduced using 10% palladium on carbon in dry ethanol and ethyl acetate under hydrogen gas at room temperature for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tridodecylaniline undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of the aniline group.

    Oxidation: Potential oxidation of the aniline group to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of this compound from 3,4,5-tris(1’-dodecynyl)-nitrobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

3,4,5-Tridodecylaniline finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3,4,5-Tridodecylaniline involves its interaction with specific molecular targets and pathways. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    3,4,5-Tridodecylphenol: Similar structure but with a phenol group instead of an aniline group.

    3,4,5-Tridodecylbenzoic acid: Contains a carboxylic acid group instead of an aniline group.

    3,4,5-Tridodecylbenzaldehyde: Features an aldehyde group in place of the aniline group.

Uniqueness: 3,4,5-Tridodecylaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of three long alkyl chains with an aniline group makes it a versatile compound for various applications .

Properties

CAS No.

885111-15-9

Molecular Formula

C42H79N

Molecular Weight

598.1 g/mol

IUPAC Name

3,4,5-tridodecylaniline

InChI

InChI=1S/C42H79N/c1-4-7-10-13-16-19-22-25-28-31-34-39-37-41(43)38-40(35-32-29-26-23-20-17-14-11-8-5-2)42(39)36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3

InChI Key

GURQTFKCDBJBOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC(=C1CCCCCCCCCCCC)CCCCCCCCCCCC)N

Origin of Product

United States

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